(2R)-azepane-2-carboxylic acid hydrochloride

Description

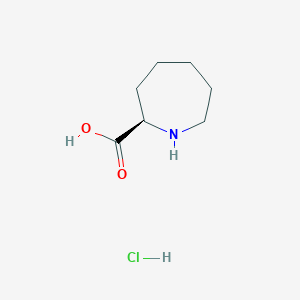

(2R)-Azepane-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative composed of a seven-membered azepane ring substituted with a carboxylic acid group at the 2-position, in the (R)-configuration, and a hydrochloride salt. Its molecular formula is C₇H₁₃NO₂·HCl (CAS: 5227-52-1), with a molecular weight of 205.69 g/mol (as per the Safety Data Sheet) . This compound is primarily utilized in laboratory research as a building block for synthesizing peptides, bioactive molecules, and chiral catalysts.

Properties

IUPAC Name |

(2R)-azepane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLUTYACBSEHCT-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H](NCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-azepane-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of azepane-2-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of azepane-2-carboxylic acid derivatives. This process is often conducted under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2R)-azepane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

(2R)-azepane-2-carboxylic acid hydrochloride Applications

This compound is a chemical compound with the molecular formula . It features a primary amine and a carboxylic acid group, which are crucial for its function in biochemical processes. A chiral center at the second carbon atom influences its stereochemistry and interaction with biological systems. This compound is intended for research purposes, not for human or veterinary therapeutic applications.

Scientific Research Applications

This compound has several applications in scientific research:

- Building Block in Organic Synthesis It is utilized as a versatile building block in the synthesis of complex organic molecules.

- ** фармацевтические intermediate** As a pharmaceutical intermediate.

- Biochemical Research The compound is used to study interactions with biological macromolecules.

Research Findings and Case Studies

Research on the interactions of This compound with biological macromolecules is ongoing. Key areas include:

- Enzyme Interactions Detailed studies on how it interacts with enzymes.

- Receptor Binding Research into its binding affinities with different receptors.

- Metabolic Pathways Investigations into its role in various metabolic pathways.

Mechanism of Action

The mechanism of action of (2R)-azepane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs include smaller or larger cyclic amino acid derivatives, differing in ring size, substituents, and stereochemistry. Below is a comparative overview:

Physicochemical and Pharmacological Properties

Ring Size and Reactivity :

- Azepane (7-membered) : Exhibits moderate ring strain, favoring stability in aqueous solutions compared to aziridine (3-membered). The larger ring allows conformational flexibility, making it suitable for mimicking natural peptide backbones .

- Piperidine (6-membered) : Lower strain than azepane; widely used in drug design (e.g., piperidine rings in antipsychotics) due to predictable pharmacokinetics .

- Aziridine (3-membered) : High strain drives reactivity, enabling applications in covalent bond formation (e.g., targeted protein modification) .

- Stereochemical Impact: The (2R)-configuration of the azepane derivative confers chiral specificity, critical for interactions with biological targets. In contrast, racemic mixtures (e.g., (±)-cis-2-amino-2-methylcyclopentane-carboxylic acid HCl) show reduced enantioselectivity in binding assays .

- Solubility and Stability: Hydrochloride salts of cyclic amino acids generally improve water solubility. However, azepane derivatives may exhibit lower solubility than piperidine analogs due to increased hydrophobicity from the larger ring .

Pharmacological Potential

- Antimicrobial Activity : Aziridine-containing dipeptides demonstrate potent antibacterial effects, attributed to their ability to disrupt cell wall synthesis .

- Enzyme Inhibition : Piperidine-2-carboxylic acid derivatives are precursors to β-lactamase inhibitors (e.g., clavulanic acid analogs), highlighting the role of ring size in enzyme active-site binding .

Biological Activity

(2R)-azepane-2-carboxylic acid hydrochloride is a seven-membered heterocyclic compound with significant biological activity. Its structure includes a primary amine and a carboxylic acid, which are crucial for its biochemical interactions. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Structure : The compound features a chiral center at the second carbon atom, influencing its stereochemistry and interactions with biological systems.

Antioxidant Properties

Research indicates that this compound may possess antioxidant capabilities , helping to mitigate oxidative stress in biological systems. This property is vital for protecting cells from damage caused by free radicals.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further research in the development of antimicrobial agents. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism of action involves the compound's interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the primary amine may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity and influence cellular signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Pyrrolidinecarboxylic Acid | Five-membered ring | Often used in peptide synthesis |

| 1-Aminocyclopentanecarboxylic Acid | Five-membered ring with an amine group | Exhibits different reactivity patterns |

| 3-Piperidinecarboxylic Acid | Six-membered ring | Known for higher stability |

| This compound | Seven-membered ring | Specific stereochemistry influencing reactivity |

This compound stands out due to its unique seven-membered ring structure and specific stereochemistry, which influence its reactivity and biological interactions.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated that this compound exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cultured cells. The mechanism was attributed to its ability to scavenge free radicals effectively.

-

Antimicrobial Efficacy :

- In another study, this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Pharmacokinetic Profile :

Applications in Drug Development

The unique properties of this compound make it a valuable compound in medicinal chemistry. It is being explored for:

- Antimicrobial agents : Due to its demonstrated efficacy against various pathogens.

- Antioxidants : For potential use in formulations aimed at reducing oxidative stress-related diseases.

- Building blocks for complex molecules : Its structural features allow it to serve as a precursor in synthesizing more complex pharmaceuticals .

Q & A

Q. What are the key considerations for synthesizing (2R)-azepane-2-carboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., Evans oxazolidinones) and controlled reaction conditions (low temperature, anhydrous solvents). Monitoring via chiral HPLC or polarimetry is critical to assess enantiomeric excess. For azepane derivatives, ring-closing metathesis or intramolecular cyclization strategies are often employed, with post-synthetic purification via recrystallization to isolate the desired (2R)-enantiomer .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- HPLC : To determine purity and resolve diastereomers.

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, with attention to coupling constants (e.g., J-values) to infer stereochemistry.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation.

- X-ray Crystallography : Definitive proof of absolute configuration .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

Q. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer: Impurities include unreacted starting materials, diastereomers, and by-products from side reactions (e.g., over-alkylation). Purification via gradient elution in HPLC or fractional crystallization in polar solvents (e.g., ethanol/water mixtures) effectively isolates the target compound .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography in structural elucidation be resolved?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data.

- Consider dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures).

- Validate with alternative techniques like vibrational circular dichroism (VCD) .

Q. What strategies mitigate stereochemical challenges during selective deprotection in peptide conjugates?

Methodological Answer: Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids). Optimize acidic deprotection conditions (e.g., TFA in DCM at 0°C) to minimize racemization. Real-time monitoring via LC-MS ensures fidelity during multi-step syntheses .

Q. How can hygroscopicity of this compound impact experimental reproducibility, and how is this managed?

Methodological Answer: Hygroscopicity alters stoichiometry in reactions. Mitigation strategies include:

Q. What computational tools predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding interactions with target enzymes (e.g., proteases).

- Molecular Dynamics (MD) Simulations : Assess conformational stability in active sites.

- DFT : Maps transition states for covalent modification mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo activity data for azepane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.